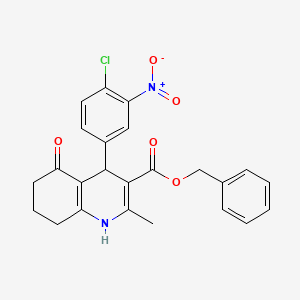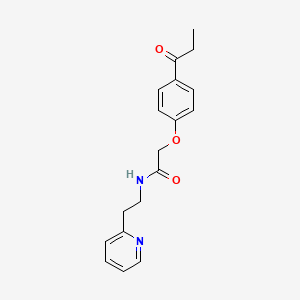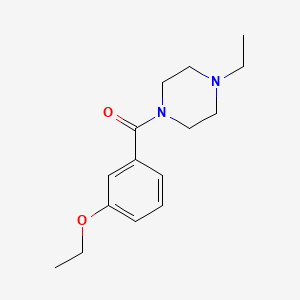![molecular formula C16H12BrNO3 B5218528 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5218528.png)
4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid, also known as BPOA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of chalcone derivatives and has been found to possess a variety of biological activities.
Wirkmechanismus
The mechanism of action of 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cells. 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid has been shown to inhibit the growth of various cancer cell lines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid in lab experiments is its high purity and yield. 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one limitation of using 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid. One direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its effects on the gut microbiome and its potential use as a prebiotic or probiotic. Additionally, further studies are needed to elucidate the mechanisms of action of 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid and to identify its molecular targets in cells.
Synthesemethoden
The synthesis of 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid involves the reaction between 4-aminobenzoic acid and 4-bromoacetophenone in the presence of a base. The reaction proceeds through the formation of an intermediate chalcone, which is then reduced to form 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid. The yield of 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid is typically high, and the purity can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid has been extensively studied for its various biological activities. It has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid has also been investigated for its potential use in the treatment of Alzheimer's disease, diabetes, and other metabolic disorders.
Eigenschaften
IUPAC Name |
4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-13-5-1-11(2-6-13)15(19)9-10-18-14-7-3-12(4-8-14)16(20)21/h1-10,18H,(H,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULSCHRYWHQMAS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5218446.png)

![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5218453.png)
![2-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5218457.png)
![N-(4-fluorophenyl)-N',N'-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfamide](/img/structure/B5218468.png)

![5-acetyl-4-(4-bromophenyl)-2-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5218475.png)

![5-{[(4-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5218499.png)


![methyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5218516.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5218523.png)
![methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate](/img/structure/B5218525.png)